![molecular formula C16H13Cl2N3O2S B2748049 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901868-60-8](/img/no-structure.png)
4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
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Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The 3,4-dichlorophenyl group is a common substituent in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various enzymes and receptors in the body .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques .Scientific Research Applications
- Significance : These findings suggest that 12c and 12d could serve as effective dual inhibitors of EGFR and histone deacetylases (HDACs) in NSCLC therapy .
- Synergistic Approach : Combining EGFR and HDAC inhibition may enhance therapeutic outcomes in NSCLC .
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
HDAC Inhibition
Alternative Strategy for NSCLC Therapy
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such asacetylcholinesterase (AchE) and epidermal growth factor receptors (EGFR) . These targets play crucial roles in neurological signaling and cell growth regulation, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of AchE can affect nerve pulse transmission , while EGFR inhibition can disrupt cell growth and proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and cell growth . For example, inhibition of AchE can lead to changes in neurological signaling pathways , while EGFR inhibition can affect cell growth and proliferation pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell growth and affecting neurological signaling .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,4-dichloroaniline with 6,7-dimethoxy-2(1H)-quinazolinethione in the presence of a suitable reagent.", "Starting Materials": [ "3,4-dichloroaniline", "6,7-dimethoxy-2(1H)-quinazolinethione" ], "Reaction": [ "To a solution of 3,4-dichloroaniline (1.0 equiv) in a suitable solvent, add a base such as potassium carbonate (2.0 equiv) and stir for 10-15 minutes at room temperature.", "Add 6,7-dimethoxy-2(1H)-quinazolinethione (1.0 equiv) to the reaction mixture and stir for 12-24 hours at room temperature.", "After completion of the reaction, filter the mixture and wash the solid with a suitable solvent.", "Recrystallize the product from a suitable solvent to obtain 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione as a pure solid." ] } | |
CAS RN |
901868-60-8 |
Product Name |
4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
Molecular Formula |
C16H13Cl2N3O2S |
Molecular Weight |
382.26 |
IUPAC Name |
4-(3,4-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI Key |
HUKHVECCJCLLRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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